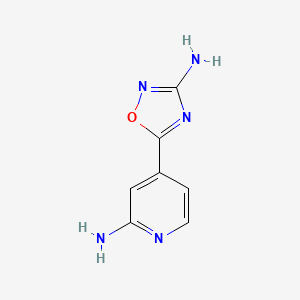
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Descripción general
Descripción
“4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have shown promising results in antimicrobial studies. They have been compared to reference drugs like amoxicillin for their antibacterial properties and fluconazole for antifungal efficacy .
Anti-Trypanosomal Activity
Research indicates that 1,2,4-oxadiazoles have been evaluated for their anti-trypanosomal activity. This includes studies on their mode of action against Trypanosoma cruzi cysteine protease cruzain through molecular docking followed by cytotoxicity evaluations .
Synthesis and Reactivity
The synthesis and reactivity of 1,2,4-oxadiazolium salts are significant for the functionalization of 1,2,4-oxadiazoles. This involves various synthetic routes and can lead to the development of new compounds with potential pharmacological activities .
Pharmacological Activity
1,3,4-Oxadiazoles derivatives have been synthesized and evaluated for their pharmacological activities. Some derivatives have shown to be more potent than standard drugs like ampicillin in their pharmacological potency .
Mecanismo De Acción
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, are an important class of heterocycles widely used in pharmaceutical chemistry . They have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
For instance, the intramolecular N–H∙∙∙N hydrogen bond observed in similar structures could play a role in binding to target proteins.
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety have been found to be involved in a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
The molecular weight of 17716 falls within the range generally favorable for good bioavailability.
Result of Action
Given the known biological activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , suggesting a promising future for this class of compounds.
Propiedades
IUPAC Name |
5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPFGPYXWPGGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=NO2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



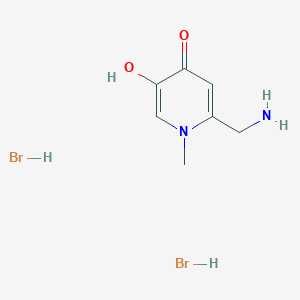
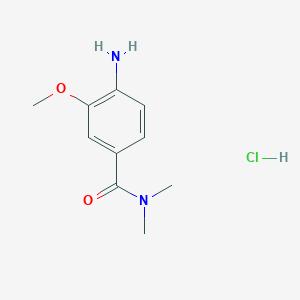
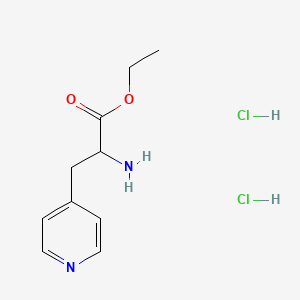
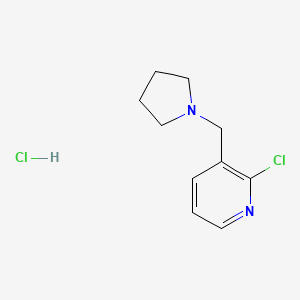
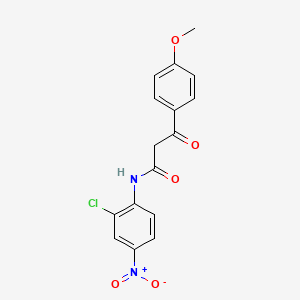
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

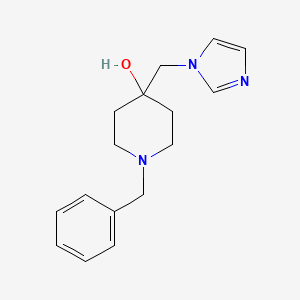
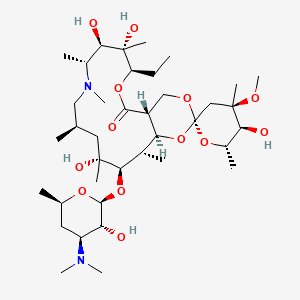
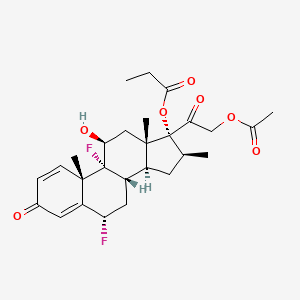
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)


![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)